3-Chloro-4-nitrosophenol
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Overview
Description
3-Chloro-4-nitrosophenol is a chemical compound with the molecular formula C6H4ClNO2 It is known for its unique structure, which includes a cyclohexadienone ring substituted with a chlorine atom and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrosophenol typically involves the chlorination of 2,5-cyclohexadien-1-one followed by the introduction of the hydroxyimino group. One common method involves the reaction of 2,5-cyclohexadien-1-one with chlorine gas in the presence of a catalyst to form the chlorinated intermediate. This intermediate is then treated with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxy-: Similar structure but lacks the hydroxyimino group.
2,5-Cyclohexadien-1-one, 3,4-dichloro-: Contains two chlorine atoms instead of one chlorine and one hydroxyimino group.
2,5-Cyclohexadien-1-one, 4-hydroxy-: Contains a hydroxy group instead of a hydroxyimino group.
Uniqueness
3-Chloro-4-nitrosophenol is unique due to the presence of both a chlorine atom and a hydroxyimino group on the cyclohexadienone ring.
Properties
CAS No. |
13362-36-2 |
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Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI Key |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
13362-36-2 | |
Synonyms |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
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